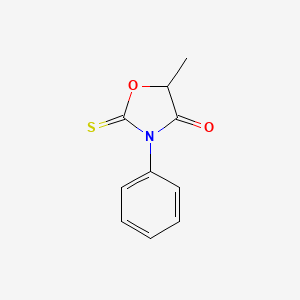
5-Methyl-3-phenyl-2-thioxooxazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-3-phenyl-2-thioxooxazolidin-4-one is a heterocyclic compound with a molecular formula of C₁₀H₉NO₂S and a molecular weight of 207.25 g/mol . This compound belongs to the class of thiazolidines, which are five-membered rings containing both sulfur and nitrogen atoms. Thiazolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
準備方法
The synthesis of 5-Methyl-3-phenyl-2-thioxooxazolidin-4-one can be achieved through various synthetic routes. One common method involves the reaction of 3-phenyl-2-thioxooxazolidin-4-one with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high yield and purity .
化学反応の分析
5-Methyl-3-phenyl-2-thioxooxazolidin-4-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to achieve the desired products .
科学的研究の応用
5-Methyl-3-phenyl-2-thioxooxazolidin-4-one has several scientific research applications:
作用機序
The mechanism of action of 5-Methyl-3-phenyl-2-thioxooxazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls by binding to penicillin-binding proteins (PBPs) . This leads to the disruption of cell wall synthesis and ultimately bacterial cell death .
類似化合物との比較
5-Methyl-3-phenyl-2-thioxooxazolidin-4-one can be compared with other thiazolidine derivatives such as:
3-Phenyl-2-thioxooxazolidin-4-one: Lacks the methyl group at the 5-position, which may affect its biological activity and chemical reactivity.
5-Benzyl-3-phenyl-2-thioxooxazolidin-4-one: Contains a benzyl group instead of a methyl group, leading to different steric and electronic properties.
5-Methyl-3-phenyl-2-thioxothiazolidin-4-one: Similar structure but with a thiazolidine ring, which may result in different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological properties .
特性
CAS番号 |
88103-65-5 |
|---|---|
分子式 |
C10H9NO2S |
分子量 |
207.25 g/mol |
IUPAC名 |
5-methyl-3-phenyl-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C10H9NO2S/c1-7-9(12)11(10(14)13-7)8-5-3-2-4-6-8/h2-7H,1H3 |
InChIキー |
YXILTXRNSIJYTA-UHFFFAOYSA-N |
正規SMILES |
CC1C(=O)N(C(=S)O1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(Ethylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12874254.png)
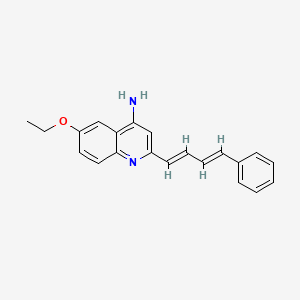
![2-(Difluoromethoxy)-7-nitrobenzo[d]oxazole](/img/structure/B12874276.png)

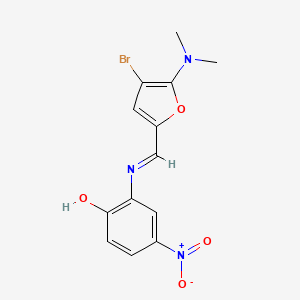
![1H-Pyrrole, 2-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12874295.png)
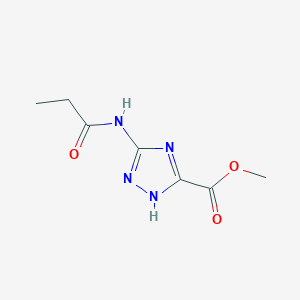
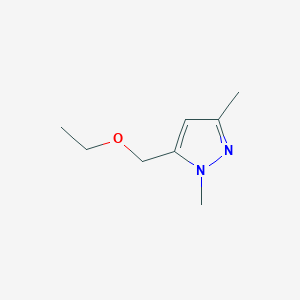

![2-Acetylbenzo[d]oxazole-6-sulfonamide](/img/structure/B12874312.png)

![14-oxaheptacyclo[15.8.0.02,11.03,8.04,24.012,16.020,25]pentacosa-1(17),3,5,8,10,12(16),18,20(25),21,23-decaene-13,15-dione](/img/structure/B12874317.png)
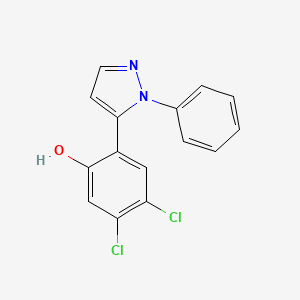
![(1R)-2'-(Di-p-tolylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12874326.png)
